tert-Butyl (1,2,3,4-tetrahydroquinolin-4-yl)carbamate
Overview
Description
The compound tert-Butyl (1,2,3,4-tetrahydroquinolin-4-yl)carbamate is a derivative of tetrahydroquinoline, which is a structural motif found in various bioactive molecules and pharmaceuticals. The tert-butyl group is a common protecting group in organic synthesis, often used to protect amines as carbamates.
Synthesis Analysis
The synthesis of related tetrahydroquinoline derivatives has been explored in several studies. An improved synthesis of a similar compound, (3R)-2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, was achieved using a modified Pictet-Spengler reaction, yielding the product with high enantiomeric excess and minimal racemization . Another study demonstrated the use of 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) as a chemoselective tert-butoxycarbonylation reagent for various substrates, including amines and phenols, under mild conditions without the need for a base .
Molecular Structure Analysis
The molecular structure of tetrahydroquinoline derivatives can significantly influence their chemical properties and reactivity. For instance, the planar structure of 1-tert-butyl-6-cyano-1,2,3,4-tetrahydroquinoline (NTC6) facilitates intramolecular charge transfer (ICT) and dual fluorescence, a property not observed in related molecules with different substituents . The crystal structure of a related compound, 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, was determined by X-ray crystallographic analysis, revealing stabilizing interactions such as aromatic π-stacking and hydrogen bonding .
Chemical Reactions Analysis
The chemical reactivity of tetrahydroquinoline derivatives varies depending on the substituents and the reaction conditions. For example, tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate underwent a Diels-Alder reaction with maleic anhydride, followed by various transformations including reduction, oxidation, and reactions with electrophilic and nucleophilic reagents . The ICT dynamics of NTC6, a rigid analogue of DMABN, were studied using time-resolved fluorescence, revealing coherent and homogeneous charge-transfer dynamics .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydroquinoline derivatives are influenced by their molecular structure. The ICT process in NTC6, for example, is characterized by a large dipole moment and is favored by a small energy gap between the excited states, which is not the case for other related molecules . The solvatochromic analysis of these compounds provides insights into their dipole moments and the influence of solvent polarity on their fluorescence properties .
Safety And Hazards
properties
IUPAC Name |
tert-butyl N-(1,2,3,4-tetrahydroquinolin-4-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-12-8-9-15-11-7-5-4-6-10(11)12/h4-7,12,15H,8-9H2,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDJUQHDAWUNKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCNC2=CC=CC=C12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70399094 | |
Record name | tert-Butyl 1,2,3,4-tetrahydroquinolin-4-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70399094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (1,2,3,4-tetrahydroquinolin-4-yl)carbamate | |
CAS RN |
885951-71-3 | |
Record name | tert-Butyl 1,2,3,4-tetrahydroquinolin-4-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70399094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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